molecular formula C6H12N10 B14689818 Guanidine, 1,1'-((pyrimidine-2,4-diyl)diimino)DI- CAS No. 31414-51-4

Guanidine, 1,1'-((pyrimidine-2,4-diyl)diimino)DI-

Cat. No.: B14689818
CAS No.: 31414-51-4
M. Wt: 224.23 g/mol
InChI Key: FEYFXAIAGRXAAN-UHFFFAOYSA-N
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Description

Guanidine, 1,1’-((pyrimidine-2,4-diyl)diimino)DI- is a chemical compound that features a guanidine group linked to a pyrimidine ring. Guanidine derivatives are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various biochemical and pharmaceutical applications. The pyrimidine ring is a common structural motif in many biologically active molecules, including nucleotides and several drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, 1,1’-((pyrimidine-2,4-diyl)diimino)DI- typically involves the reaction of a guanidine precursor with a pyrimidine derivative. One common method is the sequential one-pot approach, where N-chlorophthalimide, isocyanides, and amines are reacted to form N-phthaloylguanidines, which are then converted to the desired guanidine compound . This method offers high yields and mild reaction conditions.

Industrial Production Methods

Industrial production of guanidine derivatives often involves the use of thioureas or carbodiimides as starting materials. These compounds react with amines under the influence of thiophilic metal salts or coupling reagents to form guanidines . The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, allows for efficient and scalable production of guanidine compounds .

Chemical Reactions Analysis

Types of Reactions

Guanidine, 1,1’-((pyrimidine-2,4-diyl)diimino)DI- can undergo various chemical reactions, including:

    Oxidation: Guanidine derivatives can be oxidized to form guanidinium salts.

    Reduction: Reduction reactions can convert guanidines to amines.

    Substitution: Nucleophilic substitution reactions are common, where the guanidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with guanidine derivatives under basic conditions.

Major Products Formed

    Oxidation: Guanidinium salts.

    Reduction: Amines.

    Substitution: Various substituted guanidine derivatives.

Mechanism of Action

The mechanism of action of guanidine, 1,1’-((pyrimidine-2,4-diyl)diimino)DI- involves its ability to form strong hydrogen bonds and interact with various molecular targets. The guanidine group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. In biological systems, guanidine derivatives can inhibit enzymes by binding to their active sites and disrupting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanidine, 1,1’-((pyrimidine-2,4-diyl)diimino)DI- is unique due to its specific combination of a guanidine group and a pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

31414-51-4

Molecular Formula

C6H12N10

Molecular Weight

224.23 g/mol

IUPAC Name

2-[[2-[2-(diaminomethylidene)hydrazinyl]pyrimidin-4-yl]amino]guanidine

InChI

InChI=1S/C6H12N10/c7-4(8)14-13-3-1-2-11-6(12-3)16-15-5(9)10/h1-2H,(H4,7,8,14)(H4,9,10,15)(H2,11,12,13,16)

InChI Key

FEYFXAIAGRXAAN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1NN=C(N)N)NN=C(N)N

Origin of Product

United States

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